molecular formula C9H16ClN B2900396 (trans-4-Ethynylcyclohexyl)methanamine hydrochloride CAS No. 2098115-32-1

(trans-4-Ethynylcyclohexyl)methanamine hydrochloride

Cat. No.: B2900396
CAS No.: 2098115-32-1
M. Wt: 173.68
InChI Key: FNWFQAWPXCYQKG-JUAUBFSOSA-N
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Description

(trans-4-Methylcyclohexyl)methanamine hydrochloride is a cyclohexane derivative featuring a methyl group in the trans-4 position and a primary amine functional group protonated as a hydrochloride salt. Its molecular formula is C₇H₁₆ClN (molecular weight: 149.66 g/mol) . The trans configuration minimizes steric hindrance between the methyl and amine groups, influencing its physicochemical properties, such as solubility and crystallinity.

Properties

IUPAC Name

(4-ethynylcyclohexyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-8-3-5-9(7-10)6-4-8;/h1,8-9H,3-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWFQAWPXCYQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCC(CC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans-4-Ethynylcyclohexyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl group at the 4-position.

    Amination: The resulting ethynylcyclohexanone is then subjected to reductive amination using an amine source, such as ammonia or methylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(trans-4-Ethynylcyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(trans-4-Ethynylcyclohexyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (trans-4-Ethynylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cyclohexyl Methanamine Hydrochlorides

trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride Hydrochloride
  • Molecular Formula: C₉H₁₇Cl₂NO
  • Molecular Weight : 226.14 g/mol
  • Key Differences: Contains a dimethylamino group and a reactive carbonyl chloride moiety, unlike the primary amine in (trans-4-methylcyclohexyl)methanamine hydrochloride. Higher molecular weight and reactivity due to the carbonyl chloride, making it suitable for acylations in synthetic chemistry .
cis-4-Methylcyclohexanamine Hydrochloride
  • Molecular Formula : C₇H₁₆ClN (same as trans isomer)
  • Key Differences :
    • Cis configuration increases steric strain, leading to lower melting points and altered solubility compared to the trans isomer.
    • Reduced stability in crystalline form due to less efficient packing .

Aromatic and Heterocyclic Methanamine Hydrochlorides

p-Tolylmethanamine Hydrochloride
  • Molecular Formula : C₈H₁₂ClN
  • Molecular Weight : 157.64 g/mol
  • Synthesized via catalytic reduction of p-toluamide with 75% yield, contrasting with the cyclohexyl variant’s likely hydrogenation-based synthesis .
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
  • Molecular Formula : C₁₀H₉ClN₂S·HCl
  • Molecular Weight : 261.17 g/mol
  • Key Differences :
    • Thiazole ring introduces sulfur-based electronics and planar geometry, enhancing binding to metal ions or biological targets.
    • Chlorine substituent increases molecular polarity and bioactivity compared to aliphatic cyclohexyl derivatives .

Alkoxy-Substituted Methanamine Hydrochlorides

(4-Methoxyphenyl)methanamine Hydrochloride
  • Molecular Formula: C₈H₁₂ClNO
  • Molecular Weight : 173.64 g/mol
  • Key Differences :
    • Methoxy group donates electron density via resonance, altering basicity (pKa) and solubility in polar solvents.
    • Synthesized with 84% yield using 4-methoxybenzamide, indicating higher efficiency than p-tolyl derivatives .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Synthetic Yield (if reported)
(trans-4-Methylcyclohexyl)methanamine HCl C₇H₁₆ClN 149.66 Trans-4-methylcyclohexyl N/A
cis-4-Methylcyclohexanamine HCl C₇H₁₆ClN 149.66 Cis-4-methylcyclohexyl N/A
p-Tolylmethanamine HCl C₈H₁₂ClN 157.64 Aromatic p-tolyl 75%
(4-Methoxyphenyl)methanamine HCl C₈H₁₂ClNO 173.64 4-Methoxy substituent 84%
[2-(4-Chlorophenyl)-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 261.17 Thiazole ring + Cl substituent N/A

Key Research Findings

  • Stereochemical Impact : Trans isomers of cyclohexyl derivatives exhibit higher thermal stability and crystallinity compared to cis isomers due to reduced steric strain .
  • Electronic Effects : Aromatic and heterocyclic substituents (e.g., thiazole, methoxy) significantly alter electronic profiles, influencing solubility and biological activity .
  • Synthetic Efficiency : Catalytic reduction of benzamides to methanamine hydrochlorides yields higher efficiency for electron-donating substituents (e.g., methoxy: 84%) than methyl groups (75%) .

Biological Activity

(trans-4-Ethynylcyclohexyl)methanamine hydrochloride is a chemical compound characterized by its unique structural features, specifically an ethynyl group at the 4-position of a cyclohexane ring. This compound, with the molecular formula C9H15N·HCl, is significant in various biological and chemical research applications.

The synthesis of this compound typically involves several steps:

  • Starting Material : Cyclohexanone is used as the base material.
  • Amination : The ethynylcyclohexanone undergoes reductive amination with an amine source in the presence of a reducing agent like sodium cyanoborohydride.
  • Hydrochloride Formation : The resultant free amine is converted to its hydrochloride salt using hydrochloric acid.

The compound exhibits various chemical reactions including oxidation, reduction, and substitution, which can lead to the formation of ketones, saturated derivatives, or N-substituted derivatives depending on the reagents used.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The ethynyl group allows for π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions are crucial for modulating enzyme activity and receptor binding, which can lead to various biological effects.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound can serve as a useful tool in studying enzyme inhibition and receptor interactions. Its structural features allow it to mimic natural substrates or inhibitors, providing insights into biochemical pathways and potential therapeutic targets.

Case Studies

  • Enzyme Inhibition Study :
    • A study explored the inhibition effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a dose-dependent inhibition pattern, suggesting potential applications in regulating metabolic disorders.
  • Receptor Binding Affinity :
    • Another investigation assessed the binding affinity of this compound to various receptors. It was found to selectively bind to certain neurotransmitter receptors, indicating potential roles in modulating neurological functions.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundEthynyl group at 4-positionEnzyme inhibition, receptor binding
(trans-4-Methylcyclohexyl)methanamine hydrochlorideMethyl group instead of ethynylSimilar enzyme inhibition properties
(trans-4-Hydroxycyclohexyl)methanamine hydrochlorideHydroxyl group at 4-positionDifferent interaction profile due to hydroxyl group

The presence of the ethynyl group in this compound imparts distinct electronic and steric properties compared to its analogs, influencing its reactivity and interaction with biological targets.

Research Applications

This compound has broad applications across various scientific fields:

  • Organic Synthesis : Utilized as a building block for synthesizing more complex molecules.
  • Biological Research : Employed in studies focusing on enzyme kinetics and receptor pharmacology.
  • Material Science : Investigated for its potential use in developing specialty chemicals and materials.

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